3-({4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Description
The compound “3-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole” is a derivative of carbazole, a class of heterocyclic organic compounds . Carbazole-based compounds are known for their photochemical and thermal stability, and good hole-transport ability .
Synthesis Analysis
Carbazole and its derivatives can be synthesized through various methods. One such method involves the Borsche–Drechsel cyclization . Another method is the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine . A third method is the Graebe–Ullmann reaction .Molecular Structure Analysis
Carbazole-based compounds, including “3-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole”, have a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .Chemical Reactions Analysis
Carbazole and its derivatives are known for their electropolymerization processes . They can be easily functionalized at the N-position and then covalently linked with other monomers .Physical and Chemical Properties Analysis
Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability . They have been found to possess a diverse range of photophysical and electrochemical properties as well as high thermal stability .Future Directions
Carbazole-based compounds have been explored for a wide range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The future research directions could include further exploration of these applications and the development of new synthesis methods.
Properties
IUPAC Name |
3-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-4-31-26-8-6-5-7-24(26)25-17-21(9-11-27(25)31)19-29-13-15-30(16-14-29)20-22-18-23(32-2)10-12-28(22)33-3/h5-12,17-18H,4,13-16,19-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDSRWBUABRDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C=CC(=C4)OC)OC)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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